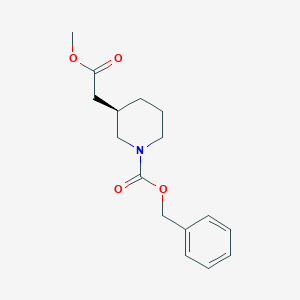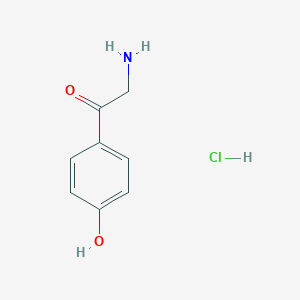
2-氨基-3-溴-6-氯吡嗪
描述
2-Amino-3-bromo-6-chloropyrazine is a compound with the molecular formula C4H3BrClN3. It is an organic compound that contains an amino group attached to a pyrazine ring . It has a molecular weight of 208.44 g/mol .
Synthesis Analysis
The synthesis of 2-Amino-3-bromo-6-chloropyrazine involves several steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and removing tert-butyloxycarbonyl . The process is scalable and has the advantages of high yield, simple purification, easy amplification production, and effective and low-cost production .Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-6-chloropyrazine can be represented by the InChI codeInChI=1S/C4H3BrClN3/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H2,7,9) . The compound has a topological polar surface area of 51.8 Ų and a complexity of 102 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-3-bromo-6-chloropyrazine are not detailed in the search results, it’s important to note that the compound plays a crucial role in the pharmaceutical industry. It serves as an important intermediate for synthesizing anti-tumor medicaments .Physical And Chemical Properties Analysis
2-Amino-3-bromo-6-chloropyrazine has a molecular weight of 208.44 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .科学研究应用
制药行业:SHP2抑制剂合成
2-氨基-3-溴-6-氯吡嗪: 是SHP2抑制剂合成的关键中间体 . SHP2是一种参与细胞信号转导的蛋白酪氨酸磷酸酶,与多种癌症有关。通过抑制SHP2,研究人员旨在开发抗肿瘤药物,这些药物可以干扰癌细胞的增殖和存活。
有机合成:杂环化合物的构建单元
该化合物可作为合成各种杂环化合物的通用构建单元 . 这些化合物结构多样,在开发具有各种治疗潜力的药物方面具有重要应用。
材料科学:先进材料的前体
在材料科学中,2-氨基-3-溴-6-氯吡嗪可用于创造具有潜在应用的全新材料,例如电子学、光子学和化学反应中的催化剂 .
生物化学:酶相互作用研究
作为吡嗪衍生物,该化合物可用于研究酶相互作用,特别是那些涉及与SHP2类似的磷酸酶的相互作用。这有助于了解酶机制并设计酶抑制剂 .
分析化学:色谱研究
2-氨基-3-溴-6-氯吡嗪: 可用于色谱研究,开发分离和分析复杂混合物的新方法,这对药物质量控制至关重要 .
计算化学:分子模拟
研究人员可以利用该化合物进行计算研究,模拟分子相互作用并预测新化合物的行为,从而帮助设计药物和材料 .
抗分枝杆菌研究:潜在的结核病治疗
安全和危害
The compound is associated with several hazards. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
The primary target of 2-Amino-3-bromo-6-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies.
Mode of Action
It’s known that the compound interacts with cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by 2-Amino-3-bromo-6-chloropyrazine are likely related to cell cycle regulation, given its interaction with CDK2 . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 2-Amino-3-bromo-6-chloropyrazine’s action are likely related to its inhibition of CDK2. By inhibiting CDK2, the compound could disrupt the cell cycle, leading to cell cycle arrest. This could result in the inhibition of cell proliferation and growth, particularly in cancer cells .
生化分析
Biochemical Properties
2-Amino-3-bromo-6-chloropyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an important intermediate for synthesizing SHP2 inhibitors, which are crucial in cancer treatment . The compound’s interactions with biomolecules often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways that are critical for cell survival and proliferation.
Cellular Effects
The effects of 2-Amino-3-bromo-6-chloropyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, which is vital for cell division and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. These effects are crucial for understanding how the compound can be used therapeutically, especially in targeting cancer cells.
Molecular Mechanism
At the molecular level, 2-Amino-3-bromo-6-chloropyrazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for its role in modulating biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-bromo-6-chloropyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 2-Amino-3-bromo-6-chloropyrazine vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and organ toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
2-Amino-3-bromo-6-chloropyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways are essential for its pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its role in cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 2-Amino-3-bromo-6-chloropyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions.
Subcellular Localization
2-Amino-3-bromo-6-chloropyrazine exhibits specific subcellular localization, which is essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its role in modulating cellular processes.
属性
IUPAC Name |
3-bromo-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLCKGGORFPPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591730 | |
| Record name | 3-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212779-21-0 | |
| Record name | 3-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-6-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)











